molecular formula C20H16BrClN6O B12718861 1H-Imidazole-4-carboxylic acid, 5-methyl-2-(7-bromo-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)hydrazide CAS No. 117267-53-5

1H-Imidazole-4-carboxylic acid, 5-methyl-2-(7-bromo-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)hydrazide

Cat. No.: B12718861
CAS No.: 117267-53-5
M. Wt: 471.7 g/mol
InChI Key: DSMRBXQEKGIPMT-UHFFFAOYSA-N
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Description

1H-Imidazole-4-carboxylic acid, 5-methyl-2-(7-bromo-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)hydrazide is a complex organic compound that combines the structural features of imidazole and benzodiazepine derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while benzodiazepine is a well-known class of psychoactive drugs. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.

Preparation Methods

The synthesis of 1H-Imidazole-4-carboxylic acid, 5-methyl-2-(7-bromo-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)hydrazide involves multiple steps, starting from the preparation of the imidazole and benzodiazepine precursors. The synthetic route typically includes:

    Formation of the Imidazole Ring: This can be achieved through the cyclization of glyoxal and ammonia, followed by functionalization to introduce the carboxylic acid and methyl groups.

    Synthesis of the Benzodiazepine Core: This involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by bromination and chlorination to introduce the bromo and chloro substituents.

    Coupling of the Two Moieties: The final step involves the coupling of the imidazole and benzodiazepine derivatives through a hydrazide linkage, typically using hydrazine as a reagent under controlled conditions.

Chemical Reactions Analysis

1H-Imidazole-4-carboxylic acid, 5-methyl-2-(7-bromo-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromo and chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium thiolate.

    Hydrolysis: The hydrazide linkage can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the compound into its constituent parts.

Scientific Research Applications

1H-Imidazole-4-carboxylic acid, 5-methyl-2-(7-bromo-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)hydrazide has several scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: It can be used as a probe to study the interactions of imidazole and benzodiazepine derivatives with biological targets, such as enzymes and receptors.

    Medicine: The compound has potential pharmacological properties, including anxiolytic, anticonvulsant, and sedative effects, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-Imidazole-4-carboxylic acid, 5-methyl-2-(7-bromo-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)hydrazide involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The compound binds to the benzodiazepine site on the GABA receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects. Additionally, the imidazole moiety may interact with other enzymes and receptors, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

1H-Imidazole-4-carboxylic acid, 5-methyl-2-(7-bromo-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)hydrazide can be compared with other similar compounds, such as:

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative effects, but lacking the imidazole moiety.

    Clonazepam: Another benzodiazepine with anticonvulsant properties, also lacking the imidazole moiety.

    Metronidazole: An imidazole derivative with antibacterial and antiprotozoal properties, but lacking the benzodiazepine core.

The uniqueness of this compound lies in its combination of imidazole and benzodiazepine structures, which may confer a unique pharmacological profile and potential for diverse applications.

Properties

CAS No.

117267-53-5

Molecular Formula

C20H16BrClN6O

Molecular Weight

471.7 g/mol

IUPAC Name

N'-[7-bromo-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]-5-methyl-1H-imidazole-4-carbohydrazide

InChI

InChI=1S/C20H16BrClN6O/c1-11-18(25-10-24-11)20(29)28-27-17-9-23-19(13-4-2-3-5-15(13)22)14-8-12(21)6-7-16(14)26-17/h2-8,10H,9H2,1H3,(H,24,25)(H,26,27)(H,28,29)

InChI Key

DSMRBXQEKGIPMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)C(=O)NNC2=NC3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4Cl

Origin of Product

United States

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